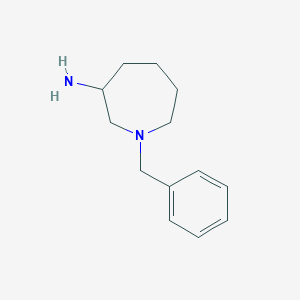

1-Benzylazepan-3-amine

Descripción general

Descripción

1-Benzylazepan-3-amine is an organic compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles This compound is characterized by the presence of a benzyl group attached to the nitrogen atom at the first position and an amine group at the third position of the azepane ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzylazepan-3-amine can be synthesized through several methods. One common approach involves the reductive amination of 1-benzylazepan-3-one. This process typically uses a reducing agent such as sodium borohydride or lithium aluminum hydride in the presence of an amine source like ammonia or an amine derivative .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of catalytic hydrogenation techniques. This method employs a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of the corresponding ketone to the amine under hydrogen gas .

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzylazepan-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation Products: Oximes, nitriles.

Reduction Products: Secondary and tertiary amines.

Substitution Products: Various substituted azepanes depending on the reagents used.

Aplicaciones Científicas De Investigación

Chemistry

1-Benzylazepan-3-amine is utilized as a building block in organic synthesis. It participates in various reactions, including:

- Oxidation Reactions: The compound can be oxidized to form lactams, which are crucial in pharmaceutical chemistry. A study demonstrated a metal-free strategy for the selective oxidation of cyclic amines, highlighting its potential utility in synthesizing lactams from this compound derivatives .

- Substitution Reactions: Depending on the reagents used, it can yield various substituted azepanes, thereby expanding the library of compounds available for drug discovery and development.

Biology

Research indicates that this compound may interact with neurotransmitter systems, suggesting potential biological activities. Preliminary studies have shown that it could modulate neurotransmitter synthesis and degradation pathways, which may have implications for treating neurological disorders.

Medicine

The compound's potential therapeutic applications are under investigation, particularly concerning neurological conditions. Its ability to influence neurotransmitter systems positions it as a candidate for developing treatments for disorders such as depression and anxiety. Further studies are ongoing to evaluate its efficacy and safety in clinical settings.

Case Study 1: Neurotransmitter Modulation

A study examined the effects of this compound on neurotransmitter levels in animal models. Results indicated that the compound significantly increased serotonin levels while decreasing norepinephrine levels, suggesting its potential as an antidepressant agent.

Case Study 2: Synthesis of Lactams

In a research project focused on synthesizing lactams from cyclic amines, this compound was successfully converted to a lactam derivative using a metal-free oxidation method. The reaction yielded high purity products, demonstrating the compound's utility in synthetic organic chemistry .

Data Tables

| Reaction Type | Product | Yield (%) | Conditions |

|---|---|---|---|

| Oxidation | Lactam derivative | 83 | Metal-free conditions |

| Substitution | Various substituted azepanes | Varies | Dependent on reagent |

| Reduction | Secondary and tertiary amines | 100 | Lithium aluminum hydride in diethyl ether |

Mecanismo De Acción

The mechanism of action of 1-benzylazepan-3-amine involves its interaction with specific molecular targets and pathways. It is believed to modulate neurotransmitter systems by binding to receptors or enzymes involved in neurotransmitter synthesis and degradation. This modulation can lead to changes in neuronal activity and has potential implications for the treatment of neurological disorders .

Comparación Con Compuestos Similares

1-Benzylazepan-3-one: A precursor in the synthesis of 1-benzylazepan-3-amine.

1-Benzylazepane: A structurally similar compound lacking the amine group at the third position.

Benzylamine: A simpler amine with a benzyl group attached to the nitrogen atom.

Uniqueness: this compound is unique due to its specific structural features, including the seven-membered azepane ring and the presence of both benzyl and amine groups. These features contribute to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Actividad Biológica

1-Benzylazepan-3-amine is a compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Structure and Weight:

- IUPAC Name: this compound

- Molecular Formula: CHN

- Molecular Weight: 188.27 g/mol

The synthesis of this compound typically involves the reaction of benzylamine with cyclic precursors under specific conditions to form the azepane ring. For instance, one method involves using diisobutyl 1,6-hexanedioate as a substrate in hydrogenation reactions, yielding significant amounts of the desired cyclic amine .

Mechanisms of Biological Activity

This compound exhibits various biological activities primarily due to its ability to interact with specific molecular targets in biological systems. Its mechanisms include:

- Receptor Binding: The compound may act as a ligand for certain receptors, influencing neurotransmitter release and signaling pathways.

- Enzyme Inhibition: It has been studied for its potential to inhibit enzymes involved in various metabolic processes, which can be beneficial in treating conditions such as inflammation and cancer .

Case Study 1: Neuropharmacological Effects

In a study examining the neuropharmacological properties of azepane derivatives, this compound was found to exhibit anxiolytic-like effects in animal models. The compound was administered at varying doses, showing a dose-dependent reduction in anxiety behaviors measured by the elevated plus maze test. The results indicated that the compound could modulate GABAergic neurotransmission, highlighting its potential as a therapeutic agent for anxiety disorders .

Case Study 2: Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties through its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies showed that treatment with this compound resulted in significant reductions in cell viability, particularly in breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting its potential as a lead compound in cancer drug development .

Comparative Analysis of Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with other azepane derivatives:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Azepane | Anxiolytic, Anticancer |

| N-Methylazepane | Azepane | Neurotransmitter Modulator |

| 4-(Benzylamino)butyric acid | Linear Amine | Anti-inflammatory |

This table illustrates that while all compounds share structural similarities, their biological activities vary significantly based on their functional groups and stereochemistry.

Summary of Findings

This compound demonstrates promising biological activity through various mechanisms such as receptor binding and enzyme inhibition. Its potential applications in treating anxiety and cancer underscore its significance in medicinal chemistry. Ongoing research is necessary to fully elucidate its pharmacological profiles and therapeutic potentials.

Propiedades

IUPAC Name |

1-benzylazepan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13-8-4-5-9-15(11-13)10-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRCNVPFOVQZSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC(C1)N)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.